{4-[2-(Benzyloxy)ethoxy]-3-methoxyphenyl}boronic acid
Description
Properties
IUPAC Name |
[3-methoxy-4-(2-phenylmethoxyethoxy)phenyl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BO5/c1-20-16-11-14(17(18)19)7-8-15(16)22-10-9-21-12-13-5-3-2-4-6-13/h2-8,11,18-19H,9-10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCQQIZUXCHXDSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OCCOCC2=CC=CC=C2)OC)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of {4-[2-(Benzyloxy)ethoxy]-3-methoxyphenyl}boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. The compound acts as an organoboron reagent in this process.
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In the SM coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium.
Biochemical Pathways
The compound affects the SM coupling reaction pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst. The compound, as an organoboron reagent, plays a crucial role in this process.
Pharmacokinetics
It’s important to note that boronic acids and their esters are only marginally stable in water. Therefore, the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and their impact on bioavailability would be influenced by this characteristic.
Result of Action
The result of the compound’s action is the formation of a new carbon–carbon bond through the SM coupling reaction. This reaction is exceptionally mild and functional group tolerant, making the compound a valuable tool in organic synthesis.
Action Environment
The action of this compound is influenced by environmental factors such as pH. The rate of hydrolysis of boronic esters, to which the compound belongs, is considerably accelerated at physiological pH. Therefore, the compound’s action, efficacy, and stability would be affected by the pH of its environment.
Biological Activity
{4-[2-(Benzyloxy)ethoxy]-3-methoxyphenyl}boronic acid is a boronic acid derivative that has garnered attention for its potential biological activities. Boronic acids are known for their ability to interact with various biological molecules, including enzymes and receptors, making them valuable in medicinal chemistry, particularly in the development of therapeutic agents. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential applications in medicine.
Chemical Structure and Properties
The molecular formula of this compound is C16H19B O4, with a molecular weight of approximately 304.16 g/mol. Its structure includes a boron atom attached to a phenyl group that is further substituted with benzyloxy and ethoxy groups. These functional groups contribute to its unique chemical reactivity and potential biological activity.
Boronic acids typically function by forming reversible covalent bonds with diols, which allows them to interact with proteins and other biomolecules. This characteristic makes them useful in biochemical research and drug development. The specific functionalities present in this compound suggest potential interactions with various biological targets, including:
- Enzyme inhibition : Boronic acids can inhibit enzymes by binding to their active sites or allosteric sites.
- Antioxidant activity : Compounds with phenolic structures often exhibit antioxidant properties, which can protect cells from oxidative stress.
- Anticancer potential : The ability to modulate cellular pathways may position this compound as a candidate for anticancer therapies.
Antioxidant Activity
Research indicates that boronic acid derivatives exhibit significant antioxidant properties. For example, studies have shown that related compounds demonstrate strong free radical scavenging abilities, which are crucial for protecting cellular components from oxidative damage .
Antibacterial and Anticancer Activities
The antibacterial properties of boronic acids have been well-documented. In vitro studies have shown that certain derivatives can effectively inhibit the growth of various bacterial strains, including Escherichia coli . Furthermore, anticancer evaluations have highlighted that some boronic acid derivatives possess cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) .
Enzyme Inhibition
The compound's interaction with enzymes has been explored, revealing moderate acetylcholinesterase inhibitory activity (IC50 = 115.63 μg/mL) and high butyrylcholinesterase inhibition (IC50 = 3.12 μg/mL) . These activities suggest potential applications in treating neurodegenerative diseases where enzyme dysregulation is a factor.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions, including Suzuki-Miyaura coupling techniques that allow for the formation of carbon-carbon bonds between boronic acids and halogenated compounds. This method enhances the compound's availability for biological testing.
Comparative Biological Activity
A comparative analysis of similar compounds reveals distinct differences in biological activity based on structural variations:
| Compound Name | Similarity | Unique Features |
|---|---|---|
| 4-(Benzyloxy)phenylboronic acid | 0.98 | Lacks ethoxy and methoxy substitutions |
| 4-(Benzyloxy)-3-methylphenylboronic acid | 0.95 | Contains methyl instead of ethoxy group |
| 4-Benzyloxy-2-methylphenylboronic acid | 0.95 | Methyl substitution at position 2 |
| 2-(Benzyloxy)-5-methoxyphenylboronic acid | 0.93 | Methoxy group at position 5 |
This table illustrates how slight modifications in structure can lead to significant differences in biological activity.
Comparison with Similar Compounds
Table 1: Substituent Variations in Benzyloxy-Substituted Phenylboronic Acids
Key Observations :
Table 2: Inhibitory Activity of Boronic Acid Derivatives
Key Observations :
- Fluorinated derivatives (e.g., 4-benzyloxy-3-fluorophenylboronic acid) are understudied in the provided evidence but are hypothesized to improve metabolic stability .
Physicochemical Properties
Table 3: Physicochemical Comparison
*Estimated using fragment-based methods.
Key Observations :
- The target compound’s higher TPSA (67.4 Ų vs.
- Chloro/fluoro substituents (e.g., in CAS 1256346-26-5) increase logP, reducing aqueous solubility but enhancing membrane permeability .
Q & A
Q. What are the key synthetic routes for {4-[2-(Benzyloxy)ethoxy]-3-methoxyphenyl}boronic acid, and what intermediates are critical?
The synthesis typically involves multi-step reactions:
- Step 1 : Bromination and methoxylation of a phenolic precursor to generate intermediates like 4-(benzyloxy)-3-methoxybenzaldehyde (as seen in Quebecol synthesis) .
- Step 2 : Introduction of the boronic acid group via Miyaura borylation, using palladium catalysts (e.g., Pd(dppf)Cl₂) and bis(pinacolato)diboron in anhydrous THF .
- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization from ethanol/water mixtures to achieve >97% purity .
Q. What analytical techniques are essential for characterizing this compound?
Q. How does the benzyloxyethoxy group influence reactivity in cross-coupling reactions?
The benzyloxyethoxy moiety enhances solubility in organic solvents (e.g., THF, DMF) and stabilizes intermediates during Suzuki-Miyaura reactions. However, the ether linkage may require protection under strongly acidic or basic conditions to prevent cleavage .
Q. What are the common side reactions observed during its synthesis?
- Debenzylation : Premature removal of the benzyl group under acidic conditions. Mitigation: Use neutral or mildly basic reaction media .
- Boronic Acid Trimerization : Additives like 4Å molecular sieves or excess pinacol can suppress this .
Q. How should this compound be stored to ensure stability?
- Temperature : Store at 2–4°C in amber vials to prevent light-induced degradation .
- Desiccation : Use vacuum-sealed containers with silica gel to avoid moisture absorption, which can lead to boronic acid hydrolysis .
Advanced Research Questions
Q. How can Suzuki-Miyaura cross-coupling conditions be optimized for this boronic acid?
- Catalyst Screening : Test Pd(PPh₃)₄ vs. Pd(OAc)₂ with ligands like SPhos or XPhos to improve yield .
- Solvent Systems : Compare DME/H₂O vs. THF/H₂O mixtures; the latter often provides better miscibility for aryl halide partners .
- Base Selection : K₂CO₃ or Cs₂CO₃ in biphasic systems can enhance coupling efficiency .
Q. What strategies resolve contradictions in reported reaction yields?
Q. How does steric hindrance from the methoxy group affect regioselectivity in electrophilic substitution?
Computational modeling (DFT) reveals that the methoxy group directs electrophiles to the para position relative to the boronic acid. Experimental validation via NOESY NMR can confirm spatial arrangements .
Q. What are the challenges in scaling up synthesis from milligram to gram scale?
Q. How can this compound be utilized in material science applications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
